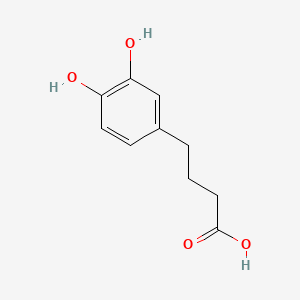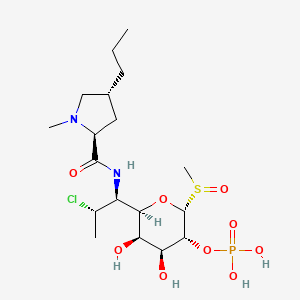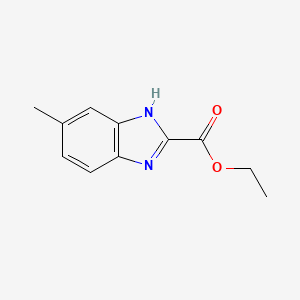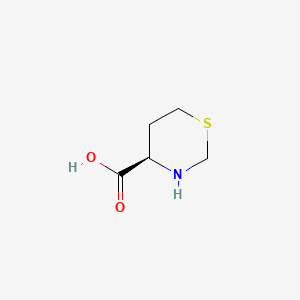
4-(3,4-Dihydroxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroxyphenyl)butanoic acid is a phenolic compound characterized by the presence of two hydroxyl groups attached to a benzene ring and a butanoic acid side chain. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits.
作用機序
Target of Action
The primary target of 4-(3,4-Dihydroxyphenyl)butanoic acid, also known as 3,4-DHPPA, is histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression.
Mode of Action
3,4-DHPPA interacts with its target, HDAC, by inhibiting its activation . This inhibition can reduce the activation of macrophages and inflammation during hepatic ischemia/reperfusion injury (HIRI) .
Biochemical Pathways
The action of 3,4-DHPPA affects the biochemical pathway involving HDACs. By inhibiting HDACs, 3,4-DHPPA can modulate the transcription of various genes, impacting cellular functions such as cell cycle progression, differentiation, and apoptosis .
Result of Action
The inhibition of HDACs by 3,4-DHPPA can alleviate HIRI by reducing the activation of macrophages and inflammation . This suggests that 3,4-DHPPA may have potential therapeutic applications in conditions related to hepatic ischemia/reperfusion injury.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of 3,4-dihydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to form this compound .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microbial cultures. For instance, the use of whole cell cultures of Arthrobacter protophormiae has been reported to convert 4-hydroxyphenylacetic acid to this compound with a yield of 52% .
化学反応の分析
Types of Reactions: 4-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 4-(3,4-Dihydroxyphenyl)butanol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
類似化合物との比較
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.
4-Hydroxyphenylacetic acid: A precursor in the synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid.
Uniqueness: this compound is unique due to its butanoic acid side chain, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature enhances its solubility and bioavailability, making it a valuable compound in various applications .
特性
IUPAC Name |
4-(3,4-dihydroxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMIBYIGJIUJRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)
![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)




